molecular formula C22H26N2O3 B1235826 (E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide

(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide

Cat. No. B1235826
M. Wt: 366.5 g/mol
InChI Key: YSVXHIHWZLGYLG-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-(2-pyridinyl)-2-propenamide is an olefinic compound. It derives from a cinnamic acid.

Scientific Research Applications

Synthesis and Chemical Properties

One notable study describes a one-step synthesis process involving acid-promoted double cyclization of specific amides, leading to the formation of erythrinane derivatives, which are related in structure to the compound of interest. This process demonstrates the compound's potential in synthesizing complex molecular structures, highlighting its significance in chemical synthesis research (Ishibashi et al., 1985).

Another study focuses on the Bischler-Napieralski reaction of certain benzamides, leading to the synthesis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This work emphasizes the versatility of reactions involving compounds with similar structures to the one , providing insights into the synthesis of novel organic compounds (Browne et al., 1981).

Application in Material Science

Research into the synthesis and properties of aromatic polyamides containing cyclohexane structures offers insights into the application of similar compounds in the development of new materials. This study demonstrates the potential of such compounds in enhancing the thermal stability and solubility of polyamides, which are crucial properties for various industrial applications (Hsiao et al., 1999).

Biological Activity and Potential Therapeutic Applications

A study on the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones highlights the potential of compounds structurally related to (E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide in the field of medicinal chemistry. This research investigates the antidepressant and nootropic activities of these compounds, suggesting potential therapeutic applications (Thomas et al., 2016).

properties

Product Name

(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C22H26N2O3/c1-26-19-13-11-17(16-20(19)27-2)12-14-22(25)24(18-8-4-3-5-9-18)21-10-6-7-15-23-21/h6-7,10-16,18H,3-5,8-9H2,1-2H3/b14-12+

InChI Key

YSVXHIHWZLGYLG-WYMLVPIESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N(C2CCCCC2)C3=CC=CC=N3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N(C2CCCCC2)C3=CC=CC=N3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Reactant of Route 2
(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Reactant of Route 3
Reactant of Route 3
(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Reactant of Route 4
Reactant of Route 4
(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Reactant of Route 5
Reactant of Route 5
(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Reactant of Route 6
(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.